MCPA-ethyl

Beschreibung

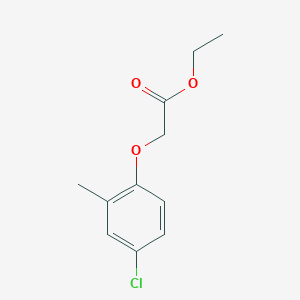

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYDEKFRLSFDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181480 | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-38-6 | |

| Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-ethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MCPA-ethyl chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of MCPA-ethyl

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of MCPA-ethyl. The structure and content herein are curated to deliver not just data, but a deeper understanding of the causality behind the chemical's behavior. We will explore its structural attributes, physicochemical properties, and the biochemical pathways it influences. The methodologies and principles described are grounded in established scientific literature to ensure trustworthiness and authority.

Core Chemical Identity and Structure

MCPA-ethyl is the ethyl ester of (4-chloro-2-methylphenoxy)acetic acid (MCPA). The esterification of the parent acid significantly alters its physicochemical properties, particularly its lipophilicity and environmental transport, while retaining the core molecular framework responsible for its biological activity.

Molecular Structure & Identification

The structure features a substituted aromatic ring linked to an acetic acid moiety via an ether bond, with the carboxyl group esterified by ethanol.

-

Molecular Formula: C₁₁H₁₃ClO₃[1]

-

Molecular Weight: 228.67 g/mol [1]

-

Canonical SMILES: CCOC(=O)COC1=CC(Cl)=CC=C1C

-

InChI Key: InChI=1S/C11H13ClO3/c1-3-15-11(14)8-14-10-6-5-9(12)7-4-10/h4-7H,3,8H2,1-2H3

Caption: 2D Chemical Structure of MCPA-ethyl.

Spectroscopic Profile

While specific spectral data for MCPA-ethyl is not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum would predictably show signals for the aromatic protons (three, with splitting patterns dictated by their positions relative to the chloro and methyl groups), a singlet for the tolyl methyl protons, a singlet for the ether-linked methylene protons (-O-CH₂-CO), a quartet for the ethyl methylene protons (-O-CH₂-CH₃), and a triplet for the ethyl methyl protons (-CH₂-CH₃).

-

¹³C NMR: Distinct signals would be present for the aromatic carbons (six), the tolyl methyl carbon, the ether and ethyl methylene carbons, the carbonyl carbon of the ester, and the ethyl methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (approx. 1730-1750 cm⁻¹), C-O stretching bands for the ether and ester linkages, aromatic C=C stretching, and aliphatic/aromatic C-H stretching.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 228, accompanied by an M+2 peak at m/z 230 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ether bond.

Physicochemical Properties

The physical and chemical properties of MCPA-ethyl are pivotal, dictating its formulation, environmental behavior, and mode of delivery to the target organism. As an ester, it is significantly more lipophilic and less water-soluble than its parent acid, MCPA.

| Property | Value | Source | Rationale and Implications |

| Molecular Formula | C₁₁H₁₃ClO₃ | [1] | Defines the elemental composition and molar mass. |

| Molecular Weight | 228.67 g/mol | [1] | Used for all stoichiometric calculations in synthesis and analysis. |

| Physical State | Clear, amber liquid (for technical formulations) | [2] | Influences handling, formulation (often as emulsifiable concentrates), and application methods. |

| Water Solubility | Low (estimated at 5 mg/L) | [3] | The ester functional group drastically reduces polarity compared to the parent carboxylic acid (825 mg/L). This low solubility necessitates formulation with emulsifiers for aqueous spray applications. |

| Vapor Pressure | 5.7 x 10⁻³ mm Hg @ 25°C (for 2-EH ester) | [2] | While this value is for a related ester, it suggests low volatility for MCPA-ethyl under standard conditions, reducing vapor drift during application compared to more volatile esters. |

| LogP (Octanol-Water Partition Coeff.) | High (estimated >3.0) | [3][4] | The high lipophilicity, inferred from the low water solubility and ester structure, facilitates absorption through the waxy cuticles of plant leaves. |

| Hydrolysis | Rapidly hydrolyzes to MCPA acid | [2][5] | This is the critical activation step. The ester itself is a pro-herbicide; its breakdown in soil, water, and target plants releases the active auxin mimic, MCPA acid. |

Synthesis and Mechanism of Action

Chemical Synthesis

The industrial synthesis of MCPA-ethyl is a robust process designed for high yield and purity. The primary method involves the esterification of MCPA acid.

Protocol: Acid-Catalyzed Esterification of MCPA

-

Reaction Setup: MCPA acid is dissolved in an excess of ethanol, which serves as both a reactant and a solvent.

-

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction Conditions: The mixture is heated to reflux to drive the equilibrium reaction towards the product side.

-

Workup: After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted MCPA acid.

-

Purification: The organic layer containing MCPA-ethyl is separated, dried, and purified, typically by vacuum distillation, to yield the final product.

Caption: Experimental workflow for the synthesis of MCPA-ethyl.

Mechanism of Action: A Pro-Herbicide Strategy

MCPA-ethyl itself is not herbicidally active. It functions as a pro-herbicide, a more lipophilic form designed for efficient penetration of the plant cuticle.

-

Absorption: The ester's high lipophilicity allows it to readily cross the waxy outer layer of plant leaves.

-

Activation: Once inside the plant tissues, esterase enzymes cleave the ethyl ester bond through hydrolysis. This biotransformation releases the active herbicidal compound, MCPA acid.

-

Translocation & Action: MCPA acid is a synthetic auxin.[3] It is transported within the plant to regions of active growth (meristems).[3] There, it mimics the natural plant hormone indole-3-acetic acid (IAA), binding to auxin receptors and causing uncontrolled, unsustainable cell division and elongation.[3][5] This disruption of normal hormonal regulation leads to characteristic symptoms like stem twisting, leaf malformation, and ultimately, plant death.[3]

Caption: Bioactivation and mechanism of action pathway for MCPA-ethyl.

Environmental Fate and Toxicology

The environmental impact of MCPA-ethyl is primarily dictated by the properties of its hydrolysis product, MCPA acid.

-

Environmental Fate: The ester form is short-lived in the environment, rapidly hydrolyzing to MCPA acid in soil and water.[2][5] MCPA acid is then subject to microbial degradation, with a soil half-life reported to be between 14 days and one month.[6] Its mobility in soil can be significant, posing a potential risk for leaching into groundwater, though this is mitigated by its rapid degradation.[6][7]

-

Toxicology: The acute toxicity of MCPA formulations is generally considered moderate. The parent acid, MCPA, is slightly toxic via oral and dermal routes in animal studies.[6] Some studies on the ethyl ester form of MCPA fed to pregnant rats indicated potential developmental effects at certain doses, including cleft palate and heart and kidney anomalies.[6] Human health risks are considered low at typical exposure levels.[6]

Conclusion

MCPA-ethyl represents a chemically optimized delivery system for the active herbicide, MCPA acid. Its identity is defined by its ester structure, which imparts the high lipophilicity required for effective plant absorption. While its own existence in the environment is transient, its role as a pro-herbicide is critical to its function. A comprehensive understanding of its properties, from its synthesis and physicochemical characteristics to its ultimate bioactivation and environmental breakdown, is essential for its effective application in agricultural science and for the ongoing assessment of its ecological profile.

References

-

University of Hertfordshire. (n.d.). MCPA-etexyl. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MCPA-2-ethylhexyl. PubChem Compound Database. Retrieved from [Link]

-

ADAMA. (2021, April 1). Safety Data Sheet: MCPA 2 EH Ester 600. Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

Extension Toxicology Network (EXTOXNET). (1996, June). Pesticide Information Profile: MCPA. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). MCPA-thioethyl. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). MCPA. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2004). MCPA. In 2004 JMPR Monograph - Pesticide Residues in Food. Retrieved from [Link]

-

Thurston County, WA. (2009, June 18). MCPA 2-ethylhexyl ester. Health Department. Retrieved from [Link]

-

Advanced Science News. (2019, December 5). The Knowns and Unknowns of the Herbicide MCPA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylphenoxyacetic acid ethyl ester. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-methylphenoxyacetic acid ethyl ester | C11H13ClO3 | CID 17603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adama.com [adama.com]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. MCPA-thioethyl [sitem.herts.ac.uk]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 7. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]

MCPA-ethyl mechanism of action in plants

An In-depth Technical Guide to the Mechanism of Action of MCPA-ethyl

Prepared by: Gemini, Senior Application Scientist

Executive Summary

MCPA-ethyl is a selective, systemic pro-herbicide belonging to the phenoxyacetic acid class. Its efficacy lies in its conversion within the target plant to the active compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA). As a potent synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), MCPA hijacks the plant's endogenous auxin signaling pathway.[1] This molecular sabotage initiates a cascade of transcriptional reprogramming that culminates in uncontrolled, disorganized cell growth, hormonal imbalance, and systemic physiological collapse, leading to the death of susceptible broadleaf species while leaving monocotyledonous crops largely unharmed.[2][3][4] This guide provides a detailed examination of the molecular and physiological mechanisms of MCPA-ethyl, from its bioactivation and receptor interaction to the downstream consequences, supported by quantitative data and validated experimental protocols.

Part 1: Bioactivation and Translocation: The Entry of a Trojan Horse

The journey of MCPA-ethyl from spray droplet to active molecule is a critical phase governed by its chemical formulation.

1.1 The Role of the Ethyl Ester: Breaching the Gates MCPA in its acid form is relatively polar, which can limit its ability to penetrate the hydrophobic, waxy cuticle of a plant's leaf surface. The formulation as an ethyl ester (MCPA-ethyl) significantly increases the molecule's lipophilicity. This chemical modification is a deliberate design choice to enhance its passage across this primary defensive barrier, ensuring more efficient uptake into the plant tissue.

1.2 In-Planta Hydrolysis: Activation of the Warhead Once inside the plant's cellular environment (the symplast), MCPA-ethyl is no longer inert. Ubiquitous endogenous plant enzymes, specifically esterases, rapidly cleave the ester bond.[5] This hydrolysis reaction releases the biologically active MCPA acid and ethanol, a benign byproduct. This bioactivation step is crucial; without it, the molecule would not be recognized by the plant's hormonal machinery.

1.3 Systemic Translocation Following its activation, the polar MCPA acid is recognized by the plant's transport systems and is actively translocated from the point of entry (source tissues, typically leaves) to areas of active growth (sink tissues), such as the meristems in the shoots and roots.[2] This systemic movement ensures that the herbicide accumulates in the very regions where cell division and differentiation are most active, maximizing its disruptive potential.

Part 2: The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal activity of MCPA is a direct consequence of its ability to overwhelm the tightly regulated nuclear auxin signaling pathway. This pathway is controlled by three core protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[1][6]

-

Low Auxin State (Normal Conditions): In the absence of high auxin levels, Aux/IAA proteins bind to ARF transcription factors. This interaction represses the ARFs, preventing them from activating the transcription of auxin-responsive genes.[6]

-

MCPA Overload (Herbicidal Action):

-

Co-Receptor Complex Formation: MCPA mimics natural auxin and binds to the auxin-binding pocket of the TIR1/AFB receptors.[7][8] This binding event acts as a "molecular glue," dramatically increasing the affinity between the TIR1/AFB protein and an Aux/IAA repressor.[1][9] This forms a stable ternary complex: SCFTIR1/AFB-MCPA-Aux/IAA.

-

Ubiquitination and Degradation: The formation of this complex tags the Aux/IAA protein for poly-ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[6] The tagged Aux/IAA is then targeted for destruction by the 26S proteasome.

-

ARF Activation: With the Aux/IAA repressors eliminated, the ARF transcription factors are liberated. They can now bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, leading to a massive and sustained activation of their expression.[10]

-

This deregulation is the central toxic event. The plant's genetic machinery for growth is now permanently switched on, leading to a fatal cascade of physiological disruptions.

Part 3: The Physiological Cascade and Herbicidal Effect

The massive transcriptional reprogramming induced by MCPA leads to a series of catastrophic physiological events in susceptible plants.

3.1 Uncontrolled Cell Growth (Epinasty) The most visible symptom of synthetic auxin herbicide action is epinasty: twisted, curled stems and petioles, and cupped leaves. This is the macroscopic result of the uncontrolled and asynchronous cell elongation and division triggered by the activation of auxin-responsive genes.[2] The plant essentially grows itself to death, diverting all its energy into unsustainable structural development, leading to the disruption of vascular tissues and compromising water and nutrient transport.[11]

3.2 Ethylene and Abscisic Acid (ABA) Overproduction A critical, and often lethal, secondary effect is the hyper-stimulation of stress hormone biosynthesis. Among the genes strongly upregulated by activated ARFs is 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[10] The resulting flood of ethylene induces senescence, chlorosis, and tissue necrosis. Similarly, genes involved in ABA synthesis, such as 9-cis-epoxycarotenoid dioxygenase (NCED), are also upregulated, further contributing to stress responses and stomatal closure, which can inhibit photosynthesis.

3.3 Oxidative Stress The profound hormonal and metabolic disruption creates a state of severe cellular stress, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). When ROS production overwhelms the plant's antioxidant defense systems, it results in oxidative stress, causing lipid peroxidation, membrane damage, and ultimately, cell death.

Part 4: Experimental Elucidation of the Mechanism

Validating the mechanism of action and quantifying the efficacy of herbicides like MCPA-ethyl requires robust, reproducible experimental protocols. The following sections detail two foundational assays in this field.

Protocol 1: Whole-Plant Dose-Response Assay to Determine Herbicide Efficacy (GR₅₀)

Causality Statement: This protocol is designed to establish a quantitative relationship between the applied herbicide dose and a measurable biological effect, typically biomass reduction. By comparing the GR₅₀ (the dose required to reduce growth by 50%) between different species or biotypes, we can definitively measure their relative susceptibility. This self-validating system includes untreated controls to establish a baseline for normal growth and multiple replications to ensure statistical power and account for biological variability.

Methodology:

-

Plant Propagation: Grow susceptible target plants (e.g., Wild Mustard, Sinapis arvensis) from seed in pots containing a standardized soil mix. Maintain in a controlled environment (e.g., 22°C/18°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage. This specific growth stage is chosen because the plants are young and actively growing, ensuring maximal herbicide uptake and response, while being consistent across replicates.

-

Herbicide Dose Preparation: Prepare a stock solution of a commercial MCPA-ethyl formulation. Perform a serial dilution to create a range of at least 6-8 doses that are expected to span from no effect to complete mortality (e.g., 0, 25, 50, 100, 200, 400, 800 g a.e./ha). The inclusion of a non-ionic surfactant in the spray solution is critical to reduce surface tension and ensure uniform droplet spread on the leaf surface.

-

Herbicide Application: Use a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to apply the treatments. This ensures that the only variable between treatment groups is the herbicide concentration. An untreated control group (sprayed with water and surfactant only) is mandatory.

-

Experimental Design: Arrange the pots in a randomized complete block design. This statistical design minimizes the effects of potential environmental gradients within the growth chamber (e.g., light or temperature variations). Use a minimum of 4-6 replicates per dose level.

-

Data Collection: After a set period (typically 21 days after treatment), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours or until a constant weight is achieved. Record the dry weight for each replicate.

-

Data Analysis:

-

Convert the dry weight data for each replicate to a percentage of the mean dry weight of the untreated control group.

-

Fit the dose-response data to a non-linear regression model. The three-parameter log-logistic model is standard in herbicidology: Y = d / (1 + exp(b(log(x) - log(e)))) Where d is the upper limit (100%), b is the slope, e is the GR₅₀, and x is the dose.

-

From the model, calculate the GR₅₀ value and its corresponding 95% confidence interval.

-

Table 1: Representative GR₅₀ Values for MCPA against Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | GR₅₀ (g a.e./ha)¹ | Resistance Factor (R/S) | Source |

| Wild Radish (Raphanus raphanistrum) | Susceptible (S) | 134 | - | |

| Wild Radish (Raphanus raphanistrum) | Resistant (R) | > 2000 | > 14.9 | |

| Hemp-nettle (Galeopsis tetrahit) | Susceptible (S) | 121 | - | N/A² |

| Hemp-nettle (Galeopsis tetrahit) | Resistant (R) | 400 | 3.3 | N/A² |

| Redroot Pigweed (Amaranthus retroflexus)³ | Susceptible (S) | 411.7 | - | |

| ¹ g a.e./ha = grams of acid equivalent per hectare. | ||||

| ² Data derived from Weinberg et al., 2006, as cited in. | ||||

| ³ Value is an ED₅₀ (Effective Dose for 50% control) based on a 2,4-D + MCPA mixture. |

Protocol 2: Analysis of Auxin-Responsive Gene Expression via RT-qPCR

Causality Statement: This workflow directly tests the hypothesis that MCPA-ethyl causes an upregulation of auxin-responsive genes. By measuring the relative abundance of specific mRNA transcripts (e.g., ACS) in treated versus untreated plants, we can causally link the herbicide's presence to the activation of the signaling pathway. The use of stable housekeeping genes for normalization and no-template controls serves to validate the results, ensuring they are not artifacts of RNA quantity or contamination.

Methodology:

-

Plant Treatment and Harvesting: Grow plants as described in Protocol 1. Treat a set of plants with a known effective dose of MCPA-ethyl (e.g., the GR₅₀ value) and another set with a mock solution (control). Harvest leaf or shoot tissue at specific time points after treatment (e.g., 0, 1, 3, 6, 12 hours) to capture the dynamics of gene expression. Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity and store at -80°C.

-

RNA Extraction: Pulverize the frozen tissue under liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.

-

Genomic DNA Removal: Treat the extracted RNA with DNase I. This step is critical to prevent the amplification of contaminating genomic DNA, which would lead to an overestimation of gene expression.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design primers specific to the target auxin-responsive genes (e.g., an ACS homolog) and at least two stable housekeeping genes (e.g., Actin, Ubiquitin). The choice of housekeeping genes must be validated for the specific plant species and experimental conditions to ensure their expression is not affected by the herbicide treatment.

-

Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and reverse primers for a single gene, and a SYBR Green-based master mix. Run the reactions in a qPCR thermal cycler. Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to confirm the absence of genomic DNA amplification.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = CtTarget - CtHousekeeping).

-

Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCtTreated - ΔCtControl_avg).

-

The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

-

Conclusion

The mechanism of action of MCPA-ethyl is a multi-stage process that begins with its efficient uptake and bioactivation and culminates in systemic plant death. By acting as a persistent and potent mimic of natural auxin, MCPA overwhelms the plant's hormonal regulatory system, leading to the degradation of Aux/IAA repressors and the constitutive activation of ARF transcription factors. This molecular event triggers a fatal cascade of uncontrolled growth, overproduction of stress hormones like ethylene, and widespread oxidative damage. The detailed understanding of this mechanism, validated through quantitative assays, is fundamental for the development of new herbicidal molecules, the management of weed resistance, and the advancement of plant science.

References

-

Weinberg, T., et al. (2006). MCPA (4-Chloro-2-ethylphenoxyacetate) Resistance in Hemp-nettle (Galeopsis tetrahit L.). Journal of Agricultural and Food Chemistry, 54(23), 8879-8885. [Link]

-

Aicklen, C., et al. (2025). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Plants, 14(1), 1. [Link]

-

Zargar, M., et al. (2015). Response of redroot pigweed (Amaranthus retroflexus L.) to tank mixtures of 2,4-D plus MCPA with foramsulfuron. Journal of Plant Protection Research, 55(4). [Link]

-

Jugulam, M., et al. (2013). MCPA dose − response of susceptible and resistant wild radish. Weed Science, 61(3), 398-402. [Link]

-

Wikipedia. (n.d.). MCPA. [Link]

-

Zaltauskaitė, J., & Vaitkevičienė, N. (2014). The effects of phenoxy herbicide MCPA on non-target vegetation in spring wheat (Triticum aestivum L.) culture. Zemdirbyste-Agriculture, 101(2), 151-156. [Link]

-

Li, G., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). PLoS ONE, 17(11), e0277817. [Link]

- Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. Wiley-Blackwell.

-

Food and Agriculture Organization of the United Nations. (2004). MCPA. In Pesticide residues in food - 2004 evaluations. [Link]

-

AERU. (n.d.). MCPA-thioethyl. University of Hertfordshire. [Link]

-

FMC UK. (n.d.). Grassland Weed Susceptibility Guide. [Link]

-

Grossmann, K. (2000). Mode of action of auxin herbicides: a new ending to a long, drawn out story. Trends in Plant Science, 5(12), 506-508. [Link]

- Ljung, K. (2013). Auxin metabolism and homeostasis. Development, 140(5), 943-950.

-

Calderón-Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- De Rybel, B., et al. (2016). Mechanisms of auxin signaling. Journal of Experimental Botany, 67(19), 5537-5540.

-

Žaltauskaitė, J., & Kišonaitė, G. (2014). The effects of phenoxy herbicide MCPA on non-target vegetation in spring wheat (Triticum aestivum L.) culture. LMA leidykla. [Link]

-

Kansas State University. (n.d.). Herbicide Mode of Action. K-State Research and Extension. [Link]

- Weersink, A., et al. (2020). Mechanisms of evolved herbicide resistance. Annual Review of Plant Biology, 71, 465-491.

-

Zhao, Y. (2018). Auxin Signaling. Plant Physiology, 176(1), 465–480. [Link]

- Wang, S., & Estelle, M. (2014). Auxin signaling. Annual Review of Plant Biology, 65, 291-322.

- Schepetkin, I. A., & Quinn, M. T. (2006). Botanical polysaccharides: Macrophage immunomodulation and therapeutic potential. International Immunopharmacology, 6(3), 317-333.

-

Wright, A. J., & Gilding, E. K. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1047195. [Link]

-

Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1676–1687. [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. [Link]

-

Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7705. [Link]

Sources

- 1. Possible Acute Poisoning by Sinapis arvensis in Sheep: Clinical, Laboratory and Necropsy Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trp-574-Leu mutation in wild mustard (Sinapis arvensis L.) as a result of als inhibiting herbicide applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcs.agriculture.gov.ie [pcs.agriculture.gov.ie]

- 4. data.fmc-agro.co.uk [data.fmc-agro.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cropj.com [cropj.com]

An In-depth Technical Guide to the Toxicological Profile of MCPA-ethyl in Non-Target Organisms

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used in agriculture for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1] It is commonly formulated as various salts or esters to enhance its efficacy and handling properties. This guide focuses specifically on the toxicological profile of MCPA-ethyl, an esterified form of the parent acid.

From a toxicological and environmental risk assessment perspective, the central characteristic of MCPA esters, including MCPA-ethyl, is their rapid hydrolysis (breakdown) in the environment to form the herbicidally active MCPA acid.[2][3] This hydrolysis means that while the initial exposure may be to the ester, the subsequent and persistent toxicological effects on non-target organisms are primarily driven by the parent acid. Therefore, a comprehensive understanding of MCPA-ethyl's environmental impact necessitates a thorough analysis of MCPA acid's toxicology. The ester form can, however, exhibit higher toxicity in some cases due to its chemical properties influencing uptake and bioavailability before hydrolysis occurs.[3]

This guide provides researchers, scientists, and drug development professionals with a detailed examination of the toxicological effects of MCPA-ethyl on key non-target organisms. We will delve into its mechanism of action, its impact on aquatic and terrestrial ecosystems, and its potential as an endocrine disruptor, grounding our analysis in standardized testing protocols and field-proven insights to provide a holistic view of its environmental risk profile.

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of MCPA-ethyl is foundational to assessing its toxicological risk. The ethyl ester form is less water-soluble and more lipophilic than its parent acid. This property can influence its initial interaction with biological membranes.

However, the defining aspect of its environmental fate is its instability. MCPA-ethyl, like other MCPA esters, rapidly hydrolyzes in soil and water to yield MCPA acid.[2] The typical half-life for this conversion is short, often in the range of 5 to 20 days for the combined degradation of the ester and the resulting acid.[2] The resulting MCPA acid is characterized by high water solubility and mobility in soil, making it susceptible to runoff into surface waters.[4] While it degrades under aerobic conditions, it can be persistent in anaerobic environments, potentially leading to long-term residues.[2][4] Due to its low bioconcentration factor (BCF), MCPA acid has a low potential for bioaccumulation in organisms.[5]

Mechanism of Action: Synthetic Auxin Pathway

The herbicidal activity of MCPA, which also underlies its toxicity to non-target plants, stems from its function as a synthetic auxin.[6] It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing vascular tissue damage and plant death.[1][5] This mechanism is highly effective against dicotyledonous (broadleaf) plants, while monocotyledonous plants (like cereals and grasses) are generally more tolerant.

Visualizing the Synthetic Auxin Mechanism

The following diagram illustrates the mechanism by which MCPA disrupts normal plant growth.

Caption: MCPA mimics natural auxin, leading to the degradation of repressor proteins and subsequent uncontrolled gene expression and cell growth.

Toxicological Profile in Aquatic Non-Target Organisms

The high mobility of MCPA acid makes aquatic ecosystems a primary area of concern for non-target exposure. Regulatory testing follows a tiered approach, starting with the most sensitive trophic levels: algae (producers), invertebrates (primary consumers), and fish (secondary consumers).

Aquatic Plants and Algae

Aquatic flora are the most sensitive organisms to MCPA.[3] Its herbicidal mode of action directly impacts their growth and survival.

Data Summary:

| Species | Test Type | Endpoint | Value (µg/L) | Reference |

| Pseudokirchneriella subcapitata (Green Alga) | 72h Growth Inhibition | ErC50 | >100,000 | [3] |

| Navicula pelliculosa (Diatom) | 5d Growth Inhibition | NOEC | 7.7 | [3] |

| Lemna gibba (Duckweed) | 7d Growth Inhibition | EC50 | 152 | [4] |

| Hydrilla verticillata | 7d Exposure | - | Growth decline at 10 µg/L | [6] |

Causality and Protocol: The rationale for testing algae and aquatic plants first is their foundational role in aquatic food webs and their known susceptibility to herbicides. The standard protocol for this is the OECD 201: Alga, Growth Inhibition Test .[7][8] This test quantifies effects on the growth of freshwater green algae or cyanobacteria over several generations in a 72-hour period.

Experimental Protocol: OECD 201 - Alga, Growth Inhibition Test [7][9]

-

Test Organism: Exponentially growing cultures of a selected green alga species (e.g., Pseudokirchneriella subcapitata).

-

Test Setup: Algal cultures are exposed to the test substance (MCPA-ethyl) across a range of at least five concentrations in a nutrient-rich liquid medium. A control group with no test substance is run in parallel. Each concentration and the control have at least three replicates.

-

Exposure Conditions: Cultures are maintained in sterile glass flasks under continuous, uniform illumination and a constant temperature (21-24°C) for 72 hours. Flasks are agitated to ensure even cell distribution.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours. This can be done by cell counts using a hemocytometer or an electronic particle counter, or by a surrogate measure like chlorophyll fluorescence.

-

Endpoint Calculation: The primary endpoints are the ECx values (Effective Concentration affecting x% of the population), calculated for both growth rate (ErC50) and yield (EyC50). The No Observed Effect Concentration (NOEC) is also determined.

Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are a critical link in the food chain and are standard models for ecotoxicology. MCPA is considered to have low to moderate toxicity to this group.[3]

Data Summary:

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48h Immobilisation | EC50 | >190 | [4] |

| Daphnia magna (Chronic) | 21d Reproduction | NOEC | 50 | [4] |

Causality and Protocol: Daphnia are tested because they are sensitive indicators of water quality and their immobilization or reproductive failure can have cascading effects on the ecosystem. The OECD 202: Daphnia sp. Acute Immobilisation Test is the benchmark for acute effects.[10][11]

Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test [10][12]

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

-

Test Setup: Daphnids are exposed to the test substance in at least five concentrations arranged in a geometric series. A control is included. At least 20 animals, split into a minimum of four replicates, are used for each concentration.

-

Exposure Conditions: The test is conducted in glass vessels filled with reconstituted or natural water under controlled temperature (18-22°C) and light conditions (16h light: 8h dark cycle) for 48 hours. The daphnids are not fed during the test.

-

Measurement: Observations are made at 24 and 48 hours. Daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel are considered immobilized.

-

Endpoint Calculation: The results are used to calculate the EC50 , the concentration that immobilizes 50% of the daphnids at 48 hours.

Fish

Fish represent the highest trophic level in standard aquatic toxicity testing. MCPA is generally found to be slightly toxic to fish.[3]

Data Summary:

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96h Acute | LC50 | 50 - 72 | [4] |

| Fish (General, Chronic) | - | NOEC | 15 | [4] |

Causality and Protocol: Fish toxicity tests are essential for assessing risks to vertebrate aquatic life and higher predators. The OECD 203: Fish, Acute Toxicity Test provides a standardized method for determining the lethal concentration of a substance.[13][14][15][16]

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test [15][16]

-

Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Setup: Fish are exposed to the test substance in a series of at least five concentrations. A control group is mandatory. A semi-static or flow-through system is preferred to maintain stable concentrations of the test substance. A minimum of seven fish are used per concentration.

-

Exposure Conditions: The test is run for 96 hours under controlled temperature, pH, and oxygen levels, with a defined photoperiod (e.g., 16h light: 8h dark).

-

Measurement: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or morphological changes are also noted.

-

Endpoint Calculation: The primary endpoint is the LC50 (Lethal Concentration), the concentration estimated to kill 50% of the test fish over the 96-hour period.

Toxicological Profile in Terrestrial Non-Target Organisms

Earthworms

Earthworms are vital for soil health and serve as bioindicators for soil contamination. Studies suggest that earthworms can contribute to the degradation of MCPA in soil, and the herbicide does not significantly impact their survival at typical exposure levels.[17]

Causality and Protocol: Assessing toxicity to earthworms is crucial for understanding a chemical's impact on soil ecosystem function. The OECD 222: Earthworm Reproduction Test is a chronic study that evaluates sublethal effects on reproduction, which is a more sensitive endpoint than acute mortality.[18][19][20]

Experimental Protocol: OECD 222 - Earthworm Reproduction Test [18][21][22]

-

Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) of a known age and weight.

-

Test Setup: The test substance is mixed into a standardized artificial soil at a range of concentrations (at least 5) plus a control. Ten adult worms are introduced into each replicate vessel, with four replicates per concentration.

-

Exposure Conditions: The test is conducted for 8 weeks. For the first 4 weeks, the adult worms are exposed, and mortality and weight changes are assessed. The adults are then removed.

-

Measurement: For the subsequent 4 weeks, the soil is maintained under the same conditions to allow any cocoons laid to hatch. At the end of the 8-week period, the soil is carefully searched, and the number of juvenile worms is counted.

-

Endpoint Calculation: The key endpoints are the NOEC and the ECx for reproductive output (number of juveniles produced). Effects on adult mortality and biomass are also reported.

Birds

Birds can be exposed to MCPA through consumption of treated vegetation or contaminated insects. The risk is considered moderate, particularly for birds that forage on short grass shortly after application.[5]

Data Summary:

| Species | Test Type | Endpoint | Value | Reference |

| Birds (General) | Acute Toxicity | - | Moderately Toxic | [5] |

| Birds (Foraging) | Risk Assessment | - | Level of concern exceeded at application rates >1.5 lbs/acre | [5] |

Causality and Protocol: Avian toxicity testing is required to protect bird populations from direct poisoning. The OECD 223: Avian Acute Oral Toxicity Test is a tiered approach to determine the acute lethal dose.[23]

Experimental Protocol: OECD 223 - Avian Acute Oral Toxicity Test [23]

-

Test Organism: A common test species like the Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).

-

Test Setup: The test begins with a limit test at a high dose (e.g., 2000 mg/kg body weight). If mortality occurs, a dose-response study is conducted. The test substance is administered orally via gavage to fasted birds.

-

Observation Period: Birds are observed for at least 14 days after dosing.

-

Measurement: Signs of toxicity and mortality are recorded daily. Body weight is measured at the start, on day 7, and at the end of the study. A full necropsy is performed on all birds.

-

Endpoint Calculation: The endpoint is the LD50 (Lethal Dose), the statistical estimate of the dose required to kill 50% of the test population.

Endocrine Disruption Potential

There is growing concern about the potential for environmental chemicals to interfere with the endocrine systems of wildlife.[4] In vitro studies have indicated that MCPA can exhibit anti-estrogenic and anti-androgenic activity, meaning it can block the normal function of estrogen and androgen receptors.[21]

Visualizing Endocrine Receptor Interaction

This diagram illustrates how a substance like MCPA could potentially interfere with hormone receptor signaling.

Caption: A potential mechanism for endocrine disruption where MCPA acts as an antagonist, blocking the natural hormone from binding to its receptor.

Causality and Protocol: In vitro receptor binding assays are a crucial first step (Tier 1) in screening for endocrine-disrupting potential.[24] They provide a rapid, targeted assessment of a chemical's ability to interact with a specific hormonal pathway without using whole animals. The Estrogen Receptor Competitive Binding Assay is a common method.[25]

Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay [25][26]

-

Receptor Source: ERs are isolated from a suitable tissue source, typically the uteri of rats, to create a cytosol preparation containing the receptors.

-

Test Principle: The assay is based on competition. A radiolabeled estrogen (e.g., ³H-estradiol) is used as the "tracer." The test chemical (MCPA) is added at increasing concentrations to see if it can displace the tracer from the ER.

-

Assay Setup: A constant amount of ER cytosol and radiolabeled estrogen is added to a series of test tubes. Increasing concentrations of the non-labeled test chemical are then added. Control tubes include those with only the tracer (for maximum binding) and those with a large excess of a known potent, non-labeled estrogen (to determine non-specific binding).

-

Incubation & Separation: The mixture is incubated (e.g., overnight at 4°C) to allow binding to reach equilibrium. A separation technique (e.g., using dextran-coated charcoal) is then used to separate the receptor-bound tracer from the free, unbound tracer.

-

Measurement & Analysis: The amount of radioactivity in the bound fraction is measured using a scintillation counter. A competitive binding curve is plotted, showing the percent of tracer bound versus the concentration of the test chemical. From this curve, an IC50 value is determined—the concentration of the test chemical required to inhibit 50% of the specific binding of the radiolabeled estrogen.

Environmental Risk Assessment (ERA) Framework

The data generated from the toxicological studies described above are integrated into a formal Environmental Risk Assessment (ERA). This process is typically tiered, starting with conservative assumptions and moving to more refined, realistic scenarios only if a potential risk is identified.[17][27]

Visualizing the Tiered ERA Workflow

Caption: A tiered approach to environmental risk assessment, moving from simple screening to complex field studies as needed.

The core of the ERA is the calculation of a Risk Quotient (RQ) , which compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) .

-

PEC: The concentration of a substance expected in an environmental compartment (water, soil), estimated from application rates, environmental fate, and exposure models.

-

PNEC: The concentration below which unacceptable effects on the ecosystem are not expected to occur. It is derived from the most sensitive endpoint (e.g., the lowest EC50 or NOEC) from the toxicological studies, divided by an Assessment Factor (AF) to account for uncertainties.

If the RQ (PEC/PNEC) is below a trigger value (often 1), the risk is considered acceptable. If it exceeds the trigger, a higher-tier, more refined assessment is required, which may involve more complex exposure modeling or additional, longer-term toxicity studies.[17][27]

Conclusion

The toxicological profile of MCPA-ethyl in non-target organisms is fundamentally linked to the effects of its primary and rapidly formed metabolite, MCPA acid. The overall risk assessment indicates a clear hazard to aquatic plants and algae, which are the most sensitive group. The toxicity to aquatic invertebrates, fish, and earthworms is comparatively low to moderate. A potential risk has been identified for avian species that forage on recently treated areas. Furthermore, in vitro data suggests a potential for endocrine disruption via anti-androgenic and anti-estrogenic pathways, warranting further investigation. A robust, tiered assessment framework, grounded in standardized OECD protocols, is essential for accurately characterizing the environmental risk of MCPA-ethyl and ensuring its use does not lead to unacceptable adverse effects on non-target populations.

References

-

Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. PubMed. Available at: [Link]

-

Safety Data Sheet (SDS) - MCPA 2 EH Ester 600. ADAMA. Available at: [Link]

-

Applying a tiered environmental risk assessment framework to estimate the risk of pesticides to soil organisms in Latin America. PubMed. Available at: [Link]

-

Avian toxicity testing. OECD. Available at: [Link]

-

Revision of the Fish Acute Toxicity Testing Guideline OECD 203. ibacon GmbH. Available at: [Link]

-

MCPA 2-ethylhexyl ester. Thurston County Health Department. Available at: [Link]

-

OECD Test Guideline 425. National Toxicology Program. Available at: [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. ICCVAM. Available at: [Link]

-

OECD TG 222: Earthworm Reproduction test (Eisenia fetida/Eisenia andrei). Eurofins. Available at: [Link]

-

OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Eurofins. Available at: [Link]

-

OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Eurofins. Available at: [Link]

-

OECD 207/222 Earthworm Acute Toxicity and Reproduction Test. ibacon GmbH. Available at: [Link]

-

The Knowns and Unknowns of the Herbicide MCPA. Advanced Science News. Available at: [Link]

-

In vitro receptor binding assays. ResearchGate. Available at: [Link]

-

Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. ResearchGate. Available at: [Link]

-

A review of the pesticide MCPA in the land-water environment and emerging research needs. Source to Tap. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test. ResearchGate. Available at: [Link]

-

Guideline on the environmental risk assessment of medicinal products for human use. European Medicines Agency. Available at: [Link]

-

Earthworm Reproduction. Fera Science Ltd. Available at: [Link]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Aropha. Available at: [Link]

-

Exposure Assessment Tools by Tiers and Types - Screening-Level and Refined. US EPA. Available at: [Link]

-

OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. FKIT. Available at: [Link]

-

MCPA-2-ethylhexyl | C17H25ClO3. PubChem. Available at: [Link]

-

Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers. Available at: [Link]

-

Test No. 203: Fish, Acute Toxicity Test. Tox Lab. Available at: [Link]

-

FINAL REPORT 72-H GROWTH INHIBITION TEST OF USING PSEUDOKIRCHNERIELLA SUBCAPITATA (OECD GUIDELINE 201). Regulations.gov. Available at: [Link]

-

OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

-

A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. PubMed Central. Available at: [Link]

-

A Tiered Approach to Life Stages Testing for Agricultural Chemical Safety Assessment. HESI. Available at: [Link]

-

Alga, Growth lnhibition Test. American Cleaning Institute. Available at: [Link]

-

OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. Available at: [Link]

-

Biological test method: Tests for measuring avoidance behaviour or reproduction of earthworms (Eisenia andrei or Dendrodrilus rubidus) exposed to contaminants in soil. Canada.ca. Available at: [Link]

-

Environmental Risk Assessment Guidance Manual. National Environment Protection Council. Available at: [Link]

-

Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. PubMed Central. Available at: [Link]

-

Short-term toxicity to aquatic invertebrates - Registration Dossier. ECHA. Available at: [Link]

-

Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality Australia. Available at: [Link]

-

OECD 202: Daphnia sp. acute immobilization test. Fera Science Ltd. Available at: [Link]

-

OECD 222 - Terrestrial ecotoxicology. Phytosafe. Available at: [Link]

-

OECD Acute immobilisation test | Protocols. Zantiks. Available at: [Link]

-

OECD Procedure 202 Daphnia sp., Acute Immobility Test. EUROLAB. Available at: [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. adama.com [adama.com]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. MCPA-etexyl [sitem.herts.ac.uk]

- 7. eurofins.com.au [eurofins.com.au]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. eurofins.it [eurofins.it]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. eurolab.net [eurolab.net]

- 13. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. Biological test method: Tests for measuring avoidance behaviour or reproduction of earthworms (Eisenia andrei or Dendrodrilus rubidus) exposed to contaminants in soil - Canada.ca [canada.ca]

- 22. OECD 222 - Phytosafe [phytosafe.com]

- 23. oecd.org [oecd.org]

- 24. Frontiers | Optimizing androgen receptor prioritization using high-throughput assay-based activity models [frontiersin.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Applying a tiered environmental risk assessment framework to estimate the risk of pesticides to soil organisms in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Trajectory of MCPA-Ethyl: A Technical Guide to its Degradation and Fate

Introduction: Understanding MCPA-Ethyl in the Environment

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the post-emergence control of broadleaf weeds in agriculture.[1] While the active form is the MCPA acid, it is frequently formulated as an ester, such as MCPA-ethyl, to improve its efficacy and handling characteristics.[1][2] The ethyl ester enhances the herbicide's ability to penetrate the plant cuticle. Once absorbed, it is rapidly hydrolyzed to the active acid form, which acts as a synthetic auxin, disrupting normal plant growth and leading to plant death.[1][2]

The widespread use of MCPA necessitates a thorough understanding of its environmental fate. Due to its high water solubility and low adsorption to soil, the parent acid (MCPA) has the potential to leach into groundwater and contaminate surface waters, often exceeding established drinking water limits.[3] This guide provides a detailed examination of the critical abiotic and biotic pathways that govern the degradation of MCPA-ethyl in the environment, offering insights for researchers and environmental scientists.

Core Degradation Pathways: From Ester to Inert Compounds

The environmental persistence and transformation of MCPA-ethyl are dictated by a combination of chemical (abiotic) and biological (biotic) processes. The primary and most rapid transformation is the hydrolysis of the ester linkage, yielding the herbicidally active MCPA acid. Subsequently, the MCPA acid undergoes further degradation through photolysis and microbial action.

Abiotic Degradation: The Role of Water and Light

Hydrolysis: The Initial and Critical Step

The hydrolysis of MCPA-ethyl to MCPA acid is the first and a crucial step in its degradation cascade. This reaction involves the cleavage of the ester bond by water.

-

Mechanism and Kinetics: The rate of hydrolysis is strongly dependent on pH.[4] Like many esters, MCPA-ethyl is more rapidly hydrolyzed under either acidic or basic conditions compared to neutral pH.[4] This process follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the ester.[4] In typical environmental conditions (pH 6-8), the hydrolysis is sufficiently rapid that MCPA-ethyl itself is considered non-persistent, with the focus shifting to the fate of the resulting MCPA acid.

Photolysis: Degradation by Sunlight

Once formed, MCPA acid is susceptible to degradation by sunlight, a process known as photolysis. This can occur through two primary mechanisms:

-

Direct Photolysis: Occurs when the MCPA molecule directly absorbs ultraviolet (UV) radiation, leading to its decomposition. The main breakdown product of direct photolysis is 4-chloro-2-methylphenol (4-C2MP).[5] The efficiency of this process is described by the quantum yield, which for the anionic form of MCPA (prevalent in surface waters) has been reported to be between 0.34 and 0.54, indicating a significant potential for photodegradation.[6]

-

Indirect Photolysis: This process is mediated by other substances in the water, such as hydroxyl radicals (•OH), which are highly reactive and can oxidize MCPA.[7] This pathway also leads to the cleavage of the ether linkage, ultimately forming 4-C2MP.[7]

The overall significance of photolysis is dependent on the water depth and clarity, as light penetration is essential for this process to occur.[5]

Biotic Degradation: The Microbial Engine

The primary mechanism for the breakdown of MCPA in soil and water is microbial degradation.[5] A diverse range of soil microorganisms, including bacteria and fungi, can utilize MCPA as a source of carbon and energy.

-

Aerobic Degradation: In the presence of oxygen, microbial degradation of MCPA is relatively rapid.[5] The typical half-life in soil ranges from 3 to 16 days under favorable conditions.[8] The degradation pathway often begins with the cleavage of the ether bond, yielding 4-chloro-2-methylphenol (4-C2MP), which is then further metabolized.[8]

-

Anaerobic Degradation: Under anaerobic (oxygen-depleted) conditions, such as in saturated or waterlogged soils, the degradation of MCPA is significantly slower.[3][5] This can lead to the accumulation of MCPA in these environments, creating a potential legacy of contamination that can be mobilized later.[5]

Several factors influence the rate of microbial degradation, including soil type, temperature, moisture, pH, and organic matter content.[5][8] Optimal conditions for microbial activity, such as warm, moist, and well-aerated soils, will result in faster degradation of MCPA.[8][9]

Degradation Pathway and Quantitative Summary

The transformation of MCPA-ethyl in the environment is a multi-step process. The following diagram illustrates the principal degradation pathway from the parent ester to its major metabolites.

Caption: Primary degradation pathway of MCPA-ethyl in the environment.

Table 1: Summary of Environmental Fate Data for MCPA

| Parameter | Value | Conditions | Source |

| Soil Metabolism Half-Life (DT₅₀) | 3 - 16 days | Aerobic, typical soil conditions | [8] |

| 3.1 - 7.3 days | Sandy loam soil | [10] | |

| Water Solubility (MCPA Acid) | 250,000 mg/L | pH 7, 20°C | [11] |

| Photolysis Quantum Yield (MCPA Anion) | 0.34 - 0.54 | Aqueous solution, UVB irradiation | [6] |

| Primary Degradation Product | MCPA Acid | via Hydrolysis | [8] |

| Major Aerobic Soil Metabolite | 4-chloro-2-methylphenol (4-C2MP) | via Microbial Degradation | [8] |

Experimental Protocols: Studying Environmental Degradation

To ensure scientific rigor and regulatory compliance, studies on the environmental fate of pesticides are conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12][13]

Protocol: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of aerobic degradation of MCPA-ethyl in soil. The use of radiolabeled ¹⁴C-MCPA-ethyl is crucial for accurately tracing the parent compound and its degradation products.

Objective: To determine the rate of degradation and identify the major metabolites of ¹⁴C-MCPA-ethyl in soil under aerobic laboratory conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) soil from a representative agricultural field.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at a constant temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of ¹⁴C-MCPA-ethyl.

-

Apply the solution evenly to the soil samples at a concentration relevant to the maximum recommended field application rate.

-

-

Incubation:

-

Place the treated soil samples into incubation vessels (biometers) that allow for the continuous flow of humidified, CO₂-free air.

-

Include traps (e.g., ethylene glycol for volatile organics, and potassium hydroxide for ¹⁴CO₂) in the outflow to capture any volatile degradation products.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.

-

Prepare replicate samples for destructive analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

-

Sample Extraction and Analysis:

-

At each sampling interval, extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Determine the total radioactivity in the extracts, the trapped volatiles, and the unextracted soil residue (e.g., by combustion) using Liquid Scintillation Counting (LSC).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent ¹⁴C-MCPA-ethyl and its radioactive metabolites.

-

Identify major metabolites (those representing >10% of the applied radioactivity at any point) using co-chromatography with authentic standards and/or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14]

-

-

Data Analysis:

-

Calculate the percentage of applied radioactivity for the parent compound, each metabolite, volatiles, and non-extractable residues at each time point.

-

Determine the degradation kinetics and calculate the dissipation time for 50% of the compound (DT₅₀) for MCPA-ethyl and the formation and decline of major metabolites.

-

Caption: Workflow for an aerobic soil metabolism study of MCPA-ethyl.

Conclusion

The environmental fate of MCPA-ethyl is characterized by a rapid initial hydrolysis to the active MCPA acid. The subsequent degradation of MCPA is primarily driven by microbial activity in the soil and, to a lesser extent, by photolysis in aquatic environments. While MCPA degrades relatively quickly under aerobic conditions, its persistence can increase significantly in anaerobic environments, posing a risk for legacy contamination. A comprehensive understanding of these degradation pathways, kinetics, and influencing factors is essential for accurate environmental risk assessment and the development of sustainable agricultural practices.

References

- Indian Ecological Society. (n.d.). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli.

- Morton, P. A., et al. (2019). The Knowns and Unknowns of the Herbicide MCPA. Advanced Science News.

- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Morton, P. A., et al. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Source to Tap.

- AERU. (n.d.). MCPA (Ref: BAS 009H). University of Hertfordshire.

- Food and Agriculture Organization of the United Nations. (2012). MCPA (257). JMPR.

- ResearchGate. (2019). Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate.

- OECD. (n.d.). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A.

- AERU. (n.d.). MCPA-etexyl. University of Hertfordshire.

- ResearchGate. (n.d.). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091.

- ResearchGate. (n.d.). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil.

- OECD. (2007). OECD Guidelines for the Testing of Chemicals.

- Vione, D., et al. (2010). Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution.

- Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.

- RWTH Aachen University. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancoze.

- Jugulam, M., et al. (2013). Investigation of MCPA (4-Chloro-2-ethylphenoxyacetate) resistance in wild radish (Raphanus raphanistrum L.). Journal of Agricultural and Food Chemistry, 61(51), 12516-21.

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

- ResearchGate. (n.d.). Application of MCPA herbicide on soils amended with biostimulants: Short-time effects on soil biological properties.

- EFSA. (n.d.). OECD development of test guidelines and methodologies.

- ResearchGate. (n.d.). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study.

-

ResearchGate. (n.d.). Overview of OECD biodegradation tests. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. Retrieved from [Link]

-

PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]

- 4. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sourcetotap.eu [sourcetotap.eu]

- 6. Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MCPA - Wikipedia [en.wikipedia.org]

- 8. pjoes.com [pjoes.com]

- 9. The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cope.rwth-aachen.de [cope.rwth-aachen.de]

- 11. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 12. oecd.org [oecd.org]

- 13. efsa.europa.eu [efsa.europa.eu]

- 14. epa.gov [epa.gov]

The Agronomic Efficacy and Development of MCPA-Ethyl: A Technical Guide

Introduction

MCPA-ethyl, an ester derivative of the venerable phenoxy herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA), represents a significant advancement in the targeted control of broadleaf weeds in cereal crops and pasturelands. This technical guide provides an in-depth exploration of the history, chemical development, mode of action, and practical application of MCPA-ethyl for researchers, scientists, and professionals in the field of drug and herbicide development. We will delve into the causality behind its synthesis, formulation, and biological efficacy, grounded in established scientific principles and field-proven insights.

Historical Context and Developmental Rationale

The story of MCPA-ethyl begins with the discovery of its parent compound, MCPA, in the 1940s. Researchers at Imperial Chemical Industries (ICI) were investigating the effects of synthetic auxins on plant growth, seeking compounds with selective herbicidal activity against broadleaf weeds in vital cereal crops.[1] This research led to the synthesis of MCPA, which proved to be highly effective.

The development of ester formulations like MCPA-ethyl was driven by the need to enhance the herbicide's performance and handling characteristics. Esterification of the parent MCPA acid increases its lipophilicity, or affinity for fats and oils. This chemical modification facilitates more rapid and efficient absorption through the waxy cuticle of weed leaves, leading to improved herbicidal efficacy, particularly in challenging environmental conditions.

Chemical Properties and Synthesis

MCPA-ethyl is the ethyl ester of (4-chloro-2-methylphenoxy)acetic acid. Its chemical structure confers properties that are advantageous for herbicidal formulations.

| Property | Value |

| Chemical Name | Ethyl (4-chloro-2-methylphenoxy)acetate |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Appearance | Typically a liquid in technical formulations |

| Solubility | Low in water, soluble in organic solvents |

Synthesis of MCPA-Ethyl: An Experimental Protocol

The synthesis of MCPA-ethyl is achieved through the esterification of MCPA with ethanol. This reaction is typically catalyzed by a strong acid.

Objective: To synthesize MCPA-ethyl from MCPA.

Materials:

-

MCPA (4-chloro-2-methylphenoxyacetic acid)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of MCPA in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Add toluene to the flask to act as an azeotropic agent to remove water formed during the reaction.

-

Set up the apparatus for reflux and heat the mixture for several hours to drive the esterification to completion.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator to yield the crude MCPA-ethyl.

-

The product can be further purified by vacuum distillation if required.

Causality of Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Toluene and Reflux: The removal of water via azeotropic distillation with toluene is crucial to prevent the reverse reaction (hydrolysis of the ester) and drive the reaction to completion.

Mechanism of Action: A Synthetic Auxin

MCPA-ethyl, once absorbed by the plant and hydrolyzed to its active acid form (MCPA), functions as a synthetic auxin.[2] Auxins are a class of plant hormones that regulate cell division, elongation, and differentiation. MCPA mimics the action of the natural auxin, indole-3-acetic acid (IAA), but is not readily metabolized by the plant. This leads to an uncontrolled and disorganized growth response in susceptible broadleaf weeds.

The herbicidal effect is characterized by:

-

Epinasty: Twisting and curling of stems and petioles.

-

Abnormal cell elongation and proliferation: Leading to tissue damage and disruption of vascular transport.

-